molecular formula C7H13NO B7988124 (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol CAS No. 14174-84-6

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

Cat. No.: B7988124
CAS No.: 14174-84-6
M. Wt: 127.18 g/mol
InChI Key: UCQIGQBEAGJWTF-RNFRBKRXSA-N
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Description

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is a chiral compound that belongs to the class of pyrrolizidine alkaloids. These compounds are known for their diverse biological activities and are found in various plants. The structure of this compound consists of a hexahydro-pyrrolizine ring system with a hydroxyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol can be achieved through several methods. One common approach involves the reduction of pyrrolizidine alkaloids using hydrolases with opposite enantiopreference . This method allows for the preparation of both enantiomers of the compound with high yields and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of hydrolases and lipases in the hydrolysis of racemic esters is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is unique due to its specific hydroxyl group placement and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIGQBEAGJWTF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271405
Record name rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14174-84-6
Record name rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14174-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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